molecular formula C8H4BrF3N2 B1519755 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 503172-42-7

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B1519755
CAS RN: 503172-42-7
M. Wt: 265.03 g/mol
InChI Key: UWFXWNIDZUWCAY-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4BrF3N2 and a molecular weight of 265.04 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H . This indicates the arrangement of atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 265.03 and a molecular formula of C8H4BrF3N2 .

Scientific Research Applications

Synthesis and Reactivity

  • Ultrasound-Promoted and Base-Mediated Regioselective Bromination : A method for synthesizing C3-brominated imidazo[1,2-a]pyridines using pyridinium tribromide, ultrasound promotion, and Na2CO3 mediation was developed. This approach avoids metal catalysts and harsh conditions, and is characterized by operational simplicity, broad substrate scope, and high energy efficiency (Gui et al., 2020).

  • Copper-Mediated Aerobic Oxidative Synthesis : A method for synthesizing 3-bromo-imidazo[1,2-a]pyridines was developed through copper-mediated aerobic oxidative coupling of pyridines and enamides. This process is notable for its tolerance to various functional groups and mild conditions (Zhou et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition Performance : Imidazo[1,2-a]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion in acidic environments. Techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy were used, showing high inhibition performance (Saady et al., 2021).

Medicinal Chemistry

  • Anticancer and Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives synthesized through microwave-assisted methods have been screened for anticancer and antimicrobial activity. Certain compounds exhibited significant activity against breast cancer cell lines and bacterial strains, suggesting potential as anticancer and antimicrobial agents (Shelke et al., 2017).

Fluorescence Properties

  • Fluorescence Properties : The synthesis of imidazo[1,2-a]pyridine derivatives using a one-pot three-component Ugi reaction showed interesting fluorescence properties. These properties make them potentially useful for fluorescent probes (Khan et al., 2012).

Green Chemistry

  • Green Synthesis in Water : A green synthesis method for imidazo[1,2-a]pyridines using calix[n]arenes-SO3H as a catalyst in water was developed. This method is environmentally friendly, providing high yields in short times, and the catalyst is recoverable and reusable (Rostami et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including covalent binding . The presence of the bromo and trifluoromethyl groups may influence the compound’s interaction with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes , suggesting that this compound may affect multiple pathways.

Pharmacokinetics

Its molecular weight of 265.04 suggests that it may have suitable properties for oral bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of imidazo[1,2-a]pyridines , this compound may have multiple effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the overall metabolic processes in the body . Additionally, this compound can bind to specific protein targets, altering their function and potentially leading to therapeutic effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can affect gene expression and cellular metabolism . For example, it may upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, the compound may inhibit the activity of certain kinases by competing with ATP for binding to the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . The compound’s stability and degradation rate must be carefully monitored to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The compound’s interaction with other enzymes and cofactors can also affect metabolic flux and metabolite levels, influencing overall metabolic processes in the body.

properties

IUPAC Name

3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFXWNIDZUWCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670608
Record name 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503172-42-7
Record name 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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